molecular formula C10H17N3 B577747 N2-(pentan-3-yl)pyridine-2,4-diamine CAS No. 1250612-17-9

N2-(pentan-3-yl)pyridine-2,4-diamine

Cat. No.: B577747
CAS No.: 1250612-17-9
M. Wt: 179.267
InChI Key: MKXROEOROIOSON-UHFFFAOYSA-N
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Description

N2-(pentan-3-yl)pyridine-2,4-diamine is an organic compound with the molecular formula C10H17N3. It is a derivative of pyridine, featuring a pentan-3-yl group attached to the nitrogen atom at the second position and amino groups at the second and fourth positions of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(pentan-3-yl)pyridine-2,4-diamine typically involves the alkylation of pyridine-2,4-diamine with a suitable alkylating agent. One common method is the reaction of pyridine-2,4-diamine with 3-bromopentane in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N2-(pentan-3-yl)pyridine-2,4-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N2-(pentan-3-yl)pyridine-2,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N2-(pentan-3-yl)pyridine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can vary depending on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N2-(pentan-3-yl)pyridine-2,4-diamine is unique due to the presence of the pentan-3-yl group, which imparts specific hydrophobic characteristics and influences its interaction with biological targets. This structural feature can enhance its ability to penetrate cell membranes and interact with hydrophobic pockets in proteins, making it a valuable compound for medicinal chemistry .

Properties

IUPAC Name

2-N-pentan-3-ylpyridine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3/c1-3-9(4-2)13-10-7-8(11)5-6-12-10/h5-7,9H,3-4H2,1-2H3,(H3,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKXROEOROIOSON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NC1=NC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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